molecular formula C12H11BrOS B8525818 (5-Bromo-thiophen-2-yl)-p-tolyl-methanol

(5-Bromo-thiophen-2-yl)-p-tolyl-methanol

Cat. No.: B8525818
M. Wt: 283.19 g/mol
InChI Key: PENZLAZSIVCUEF-UHFFFAOYSA-N
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Description

(5-Bromo-thiophen-2-yl)-p-tolyl-methanol is a useful research compound. Its molecular formula is C12H11BrOS and its molecular weight is 283.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylphenyl)methanol

InChI

InChI=1S/C12H11BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7,12,14H,1H3

InChI Key

PENZLAZSIVCUEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(S2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an anhydrous tetrahydrofuran (70.0 mL) solution of 2,5-dibromothiophene (5.00 g, 19.6 mmol) was added dropwise n-butyl lithium (2.55 M n-hexane solution, 7.69 mL, 19.6 mmol) on a dry ice-ethanol bath (−78° C.) under nitrogen atmosphere, which was stirred for 20 minutes at −78° C. p-Tolaldehyde (2.35 g, 19.6 mmol) was then added dropwise and stirred for 10 minutes at −78° C. The reaction mixture was allowed to room temperature and water was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=1:5→1:1) to obtain the title compound (4.30 g, 77.5%).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.69 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77.5%

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